

# Application Notes and Protocols: Palladium-Catalyzed C-H Amination with N-Fluorobenzenesulfonimide

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## Compound of Interest

Compound Name: *n*-Fluorobenzenesulfonamide

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## Introduction

Palladium-catalyzed C-H amination has emerged as a powerful tool for the synthesis of nitrogen-containing molecules, which are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. This methodology allows for the direct conversion of otherwise inert C-H bonds into C-N bonds, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. A significant advancement in this field is the use of N-fluorobenzenesulfonimide (NFSI) as a versatile aminating agent. NFSI serves a dual role as both a source of the imide group and a terminal oxidant, facilitating a Pd(II)/Pd(IV) catalytic cycle. This protocol details the application of palladium-catalyzed C-H amination using NFSI for the selective functionalization of anilides and benzylic C-H bonds.

## Reaction Principle and Mechanism

The palladium-catalyzed C-H amination with NFSI generally proceeds through a Pd(II)/Pd(IV) catalytic cycle. The reaction is initiated by the coordination of a directing group, such as an amide, to the Pd(II) catalyst, followed by C-H activation to form a palladacycle intermediate. This intermediate is then oxidized by NFSI to a Pd(IV) species. Subsequent reductive elimination from the Pd(IV) complex forms the desired C-N bond and regenerates the active

Pd(II) catalyst, completing the catalytic cycle.[1] Water has been found to assist in the concerted metalation-deprotonation and reductive elimination steps in certain cases.[1][2] The bulky bis(phenylsulfonyl)imide group from NFSI can influence the regioselectivity of the amination.[2]

## Data Presentation

### Table 1: Palladium-Catalyzed ortho-C-H Amination of Anilides with NFSI

This table summarizes the substrate scope for the amide-directed ortho-C-H amination of various anilides. The first amide-directed, palladium-catalyzed, intermolecular, highly selective C-H aminations with the non-nitrene-based nitrogen source N-fluorobenzenesulfonimide have been developed.[3]

Entry	Anilide Substrate	Product	Yield (%)
1	2'-Methoxyacetanilide	2-Amino-6-methoxyacetanilide derivative	85
2	2'-Ethoxyacetanilide	2-Amino-6-ethoxyacetanilide derivative	82
3	2'-Isopropoxyacetanilide	2-Amino-6-isopropoxyacetanilide derivative	78
4	2'-(Trifluoromethoxy)acetanilide	2-Amino-6-(trifluoromethoxy)acetanilide derivative	65
5	2',4'-Dimethoxyacetanilide	2-Amino-4,6-dimethoxyacetanilide derivative	88
6	2'-Methoxy-4'-chloroacetanilide	2-Amino-4-chloro-6-methoxyacetanilide derivative	75
7	2'-Methoxy-4'-fluoroacetanilide	2-Amino-4-fluoro-6-methoxyacetanilide derivative	72
8	N-(naphthalen-1-yl)acetamide	2-Amino-N-(naphthalen-1-yl)acetamide derivative	68

Reaction Conditions: Anilide (0.2 mmol), Pd(OAc)<sub>2</sub> (10 mol %), NFSI (0.4 mmol), NaHCO<sub>3</sub> (0.4 mmol) in DCE (2.0 mL) at 100 °C for 24 h.

## Table 2: Palladium-Catalyzed Benzylic C-H Amination with NFSI

This table presents the results for the remote amide-directed palladium-catalyzed intermolecular benzylic C-H amination. This reaction represents a novel approach to circumvent the common ortho aromatic C-H selectivity in directed palladium-catalyzed C-H functionalization.[4]

Entry	Substrate	Product	Yield (%)
1	N-(2-ethylphenyl)pivalamide	N-(2-(1-aminoethyl)phenyl)pivalamide derivative	72
2	N-(2-propylphenyl)pivalamide	N-(2-(1-aminopropyl)phenyl)pivalamide derivative	68
3	N-(2-isopropylphenyl)pivalamide	N-(2-(1-amino-1-methylethyl)phenyl)pivalamide derivative	75
4	N-(2-ethyl-4-methylphenyl)pivalamide	N-(2-(1-aminoethyl)-4-methylphenyl)pivalamide derivative	70
5	N-(4-chloro-2-ethylphenyl)pivalamide	N-(4-chloro-2-(1-aminoethyl)phenyl)pivalamide derivative	65
6	N-(4-fluoro-2-ethylphenyl)pivalamide	N-(4-fluoro-2-(1-aminoethyl)phenyl)pivalamide derivative	62
7	N-(2-ethyl-4-methoxyphenyl)pivalamide	N-(2-(1-aminoethyl)-4-methoxyphenyl)pivalamide derivative	78

Reaction Conditions: Substrate (0.2 mmol), Pd(OAc)<sub>2</sub> (10 mol %), NFSI (0.4 mmol), NaHCO<sub>3</sub> (0.4 mmol) in DCE (2.0 mL) at 120 °C for 24 h.

## Experimental Protocols

### General Protocol for Palladium-Catalyzed C-H Amination of Anilides

Materials:

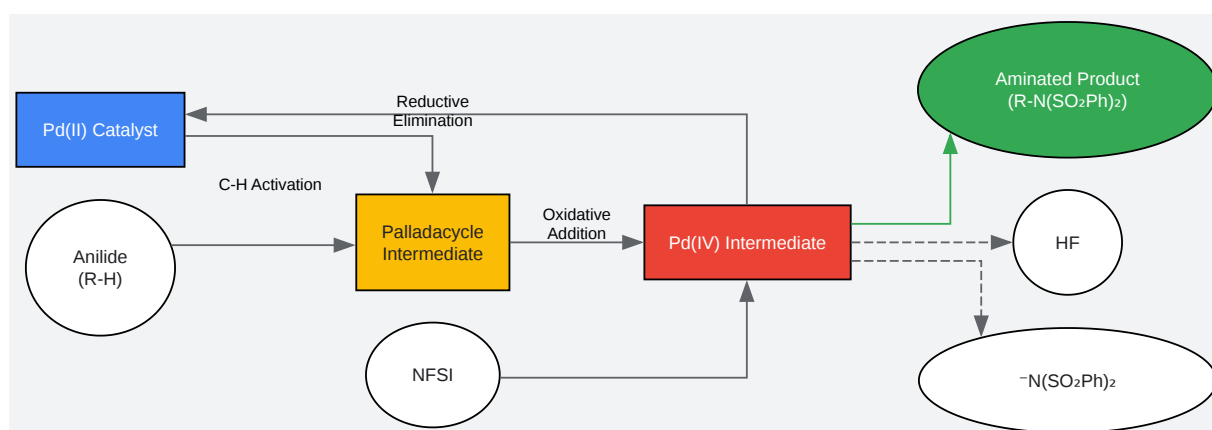
- Palladium(II) acetate (Pd(OAc)<sub>2</sub>)
- N-Fluorobenzenesulfonimide (NFSI)
- Sodium bicarbonate (NaHCO<sub>3</sub>)
- 1,2-Dichloroethane (DCE), anhydrous
- Anilide substrate
- Schlenk tube or sealed reaction vial
- Standard laboratory glassware
- Magnetic stirrer and heating block/oil bath
- Inert gas (Nitrogen or Argon)

Procedure:

- To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the anilide substrate (0.2 mmol, 1.0 equiv), Pd(OAc)<sub>2</sub> (4.5 mg, 0.02 mmol, 10 mol %), NFSI (126 mg, 0.4 mmol, 2.0 equiv), and NaHCO<sub>3</sub> (33.6 mg, 0.4 mmol, 2.0 equiv).
- Evacuate and backfill the reaction vessel with an inert gas (Nitrogen or Argon) three times.
- Add anhydrous DCE (2.0 mL) to the reaction mixture via syringe.

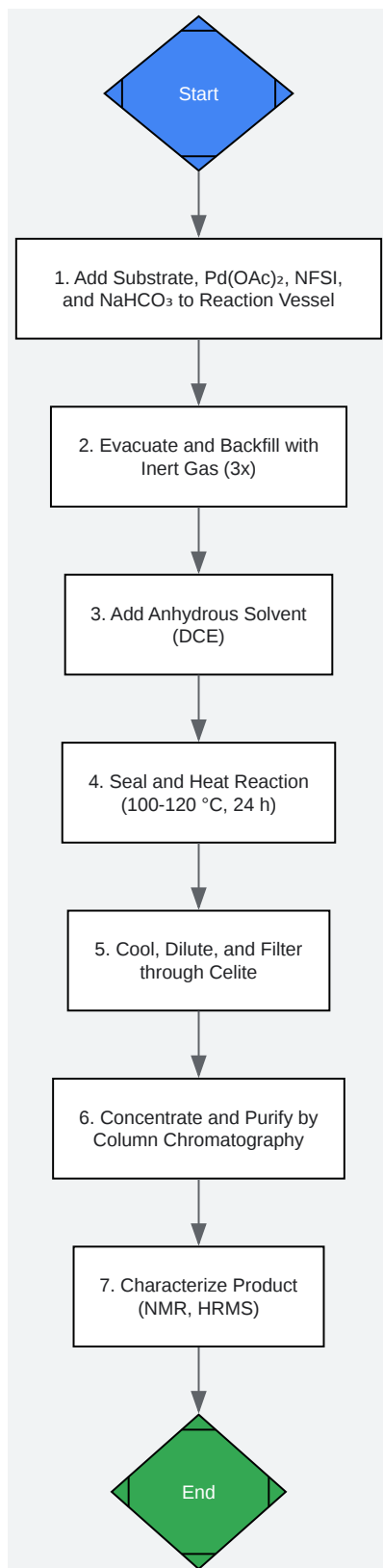
- Seal the reaction vessel and place it in a preheated heating block or oil bath at the temperature specified in the data table (e.g., 100 °C for ortho-amination or 120 °C for benzylic amination).
- Stir the reaction mixture vigorously for 24 hours.
- After 24 hours, cool the reaction mixture to room temperature.
- Dilute the mixture with dichloromethane (10 mL) and filter through a pad of celite to remove insoluble salts.
- Wash the celite pad with additional dichloromethane (2 x 5 mL).
- Combine the organic filtrates and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired aminated product.
- Characterize the purified product using standard analytical techniques ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and HRMS).

## Visualizations



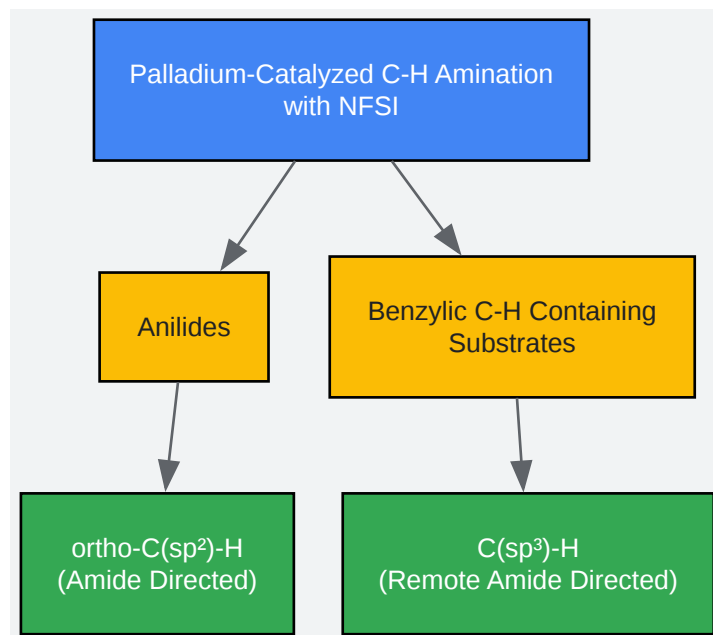
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Caption: Proposed Catalytic Cycle for Pd-Catalyzed C-H Amination with NFSI.



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Caption: General Experimental Workflow for C-H Amination.



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Caption: Logical Relationship of Substrate Scope.

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## References

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